5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their presence in various biologically active compounds, including those with anticancer, antimicrobial, antiparasitic, anti-inflammatory, and antidiabetic properties .
Synthesis Analysis
The synthesis of 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can be achieved through the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with various ethyl alcanoates in the presence of sodium ethoxide in ethanol. This method also allows for the preparation of 6-substituted derivatives of the compound . Another approach involves the reaction of 5-amino-pyrazole-4-carbonitrile with various hydrazides in an ethanolic sodium ethoxide medium, leading to the formation of novel 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been optimized computationally to understand their interaction with biological targets. The studies include analysis of short-range van der Waals forces, dipole moments, atomic charges, and frontier orbital energies. These computational studies help in elucidating the role of these forces and bonds in the inhibitory effects of the molecules .
Chemical Reactions Analysis
The pyrazolo[3,4-d]pyrimidine derivatives can undergo further chemical transformations to related fused heterocyclic systems. For instance, 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, a related compound, was synthesized and then transformed into various heterocyclic systems, demonstrating the versatility of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives have been linked to their biological activities. The derivatives exhibit moderate to good inhibitory effects against pathogenic bacteria, which can be attributed to their physicochemical properties. The antibacterial activities of these compounds have been evaluated using inhibition zone diameter (IZD), minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC) values. The studies suggest that the antibacterial activities can be enhanced by introducing large electron-donating groups on the phenyl rings .
Scientific Research Applications
Application in Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : The compound has been used in the development of novel CDK2 inhibitors, which are appealing targets for cancer treatment .
- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .
- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Application in Drug Development
- Scientific Field : Pharmacology
- Summary of Application : The compound has been used in the synthesis of novel derivatives of pyrazolo[4,3-b]pyridines, which are promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
- Methods of Application : The methods for the synthesis of amino-functionalized pyrazolo- [4,3- b ]pyridines are based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring .
- Results or Outcomes : The methods for obtaining the above structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .
Application in Antitumor Activity
- Scientific Field : Oncology
- Summary of Application : The compound has shown marked antitumor activity against all the tested cell lines .
- Results or Outcomes : The tested compound showed a marked antitumor activity against all the tested cell lines with IC 50 values of 5.00–32.52 μM .
Application in CDK2 Inhibition
- Scientific Field : Biochemistry
- Summary of Application : The compound has been used in the development of novel CDK2 inhibitors, which are appealing targets for cancer treatment .
- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .
- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Application in Synthesis of Pyrazolo[4,3-b]pyridine Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : The compound has been used in the synthesis of novel derivatives of pyrazolo[4,3-b]pyridines, which are promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
- Methods of Application : The methods for the synthesis of amino-functionalized pyrazolo- [4,3- b ]pyridines are based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring .
- Results or Outcomes : The methods for obtaining the above structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .
Application in Anticancer Effects
- Scientific Field : Oncology
- Summary of Application : The compound has shown marked anticancer effects .
- Results or Outcomes : The tested compound showed a marked anticancer activity against all the tested cell lines .
Application in CDK2 Inhibition
- Scientific Field : Biochemistry
- Summary of Application : The compound has been used in the development of novel CDK2 inhibitors, which are appealing targets for cancer treatment .
- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .
- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Application in Synthesis of Pyrazolo[1,5- a ]pyrimidines
- Scientific Field : Organic Chemistry
- Summary of Application : The compound has been used in the synthesis of novel derivatives of pyrazolo[1,5- a ]pyrimidines, which are promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
- Methods of Application : The methods for the synthesis of amino-functionalized pyrazolo- [4,3- b ]pyridines are based on the annulation of the pyrazole fragment to the amino-substituted pyridine ring .
- Results or Outcomes : The methods for obtaining the above structures are multistep, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations .
Application in Anticancer Effects
properties
IUPAC Name |
5-amino-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-15-7-13-10-9(11(15)17)6-14-16(10)8-4-2-1-3-5-8/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLIRLDTHRKSMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364207 | |
Record name | 5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
CAS RN |
69923-95-1 | |
Record name | 5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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